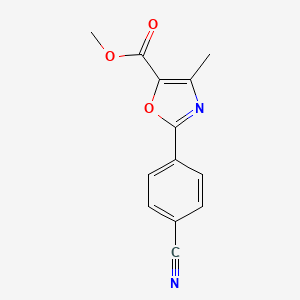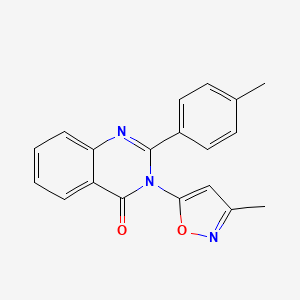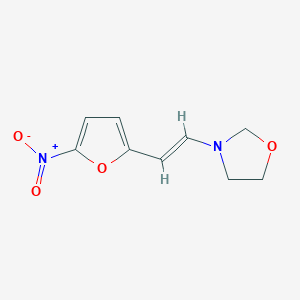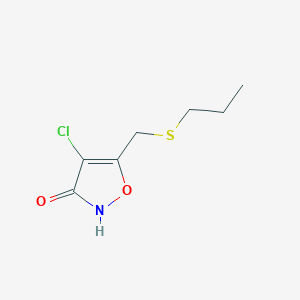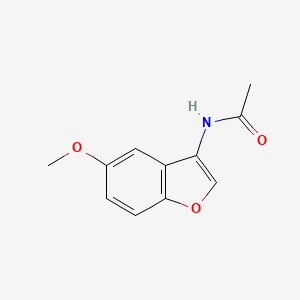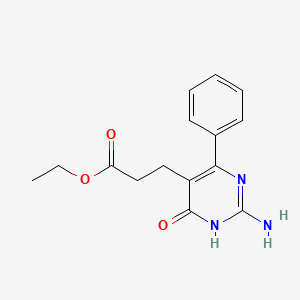
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a dihydropyrimidine ring fused with a phenyl group and an ethyl ester moiety. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds under reflux conditions to yield the desired dihydropyrimidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the dihydropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells. The molecular pathways involved may include the inhibition of key signaling proteins and the modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another pyrimidine derivative with similar structural features.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido derivatives: Compounds with comparable biological activities.
Uniqueness
Ethyl 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanoate is unique due to its specific substitution pattern and the presence of the ethyl ester moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H17N3O3 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
ethyl 3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C15H17N3O3/c1-2-21-12(19)9-8-11-13(10-6-4-3-5-7-10)17-15(16)18-14(11)20/h3-7H,2,8-9H2,1H3,(H3,16,17,18,20) |
InChI-Schlüssel |
WGXHUZCHYMSQAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=C(N=C(NC1=O)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



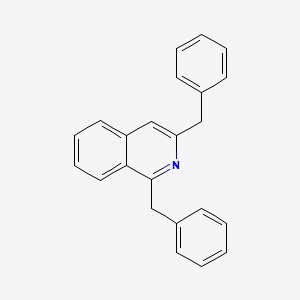
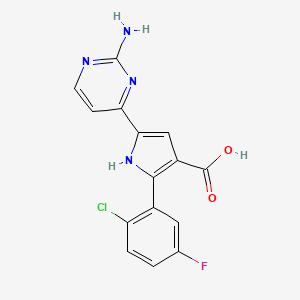
![Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B12914699.png)
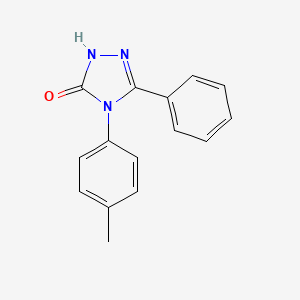
![4-({2-[2,2-Di(1h-indol-3-yl)ethyl]phenyl}amino)-2-methylidene-4-oxobutanoic acid](/img/structure/B12914704.png)
